molecular formula C15H18BrN3O B4341244 4-bromo-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4341244
M. Wt: 336.23 g/mol
InChI Key: HVRDZPLNDXUPOY-UHFFFAOYSA-N
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Description

4-bromo-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom, a butyl-substituted phenyl group, and a carboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclization steps to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with azide or thiol groups replacing the bromine atom.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-phenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the butyl group.

    4-chloro-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    4-bromo-N-(2-butylphenyl)-1H-pyrazole-5-carboxamide: Similar structure but without the methyl group.

Uniqueness

4-bromo-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the butyl-substituted phenyl group and the bromine atom, which confer specific chemical reactivity and potential biological activity . The combination of these structural features makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromo-N-(2-butylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-3-4-7-11-8-5-6-9-13(11)18-15(20)14-12(16)10-17-19(14)2/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRDZPLNDXUPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1NC(=O)C2=C(C=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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